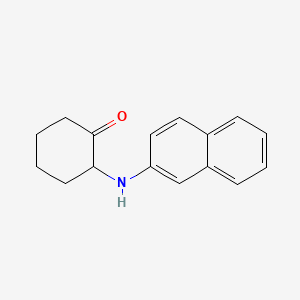

2-(Naphthalen-2-ylamino)cyclohexanone

Description

Properties

CAS No. |

5425-54-7 |

|---|---|

Molecular Formula |

C16H17NO |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

2-(naphthalen-2-ylamino)cyclohexan-1-one |

InChI |

InChI=1S/C16H17NO/c18-16-8-4-3-7-15(16)17-14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11,15,17H,3-4,7-8H2 |

InChI Key |

DXGWIMBXBZNJSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)NC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Procedure and Optimization

- Reactants : Cyclohexanone (1.0 equiv), naphthalen-2-amine (1.2 equiv), formaldehyde (1.5 equiv).

- Catalyst : Hydrochloric acid (10 mol%) or p-toluenesulfonic acid (PTSA, 5 mol%).

- Solvent : Ethanol or methanol under reflux (78–80°C).

- Reaction Time : 6–12 hours.

Key Findings :

- Yields range from 55% to 72%, influenced by solvent polarity and catalyst loading.

- Excess amine improves conversion but complicates purification.

- Acid catalysts enhance imine formation but may require neutralization post-reaction.

Table 1 : Mannich Reaction Conditions and Outcomes

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| HCl | EtOH | 78 | 62 | |

| PTSA | MeOH | 80 | 68 | |

| Acetic Acid | Toluene | 110 | 55 |

Reductive Amination

Reductive amination offers a one-pot route by reducing the imine intermediate formed between cyclohexanone and naphthalen-2-amine.

Protocol

- Reactants : Cyclohexanone (1.0 equiv), naphthalen-2-amine (1.1 equiv).

- Reducing Agent : Sodium cyanoborohydride (NaBH3CN, 1.5 equiv) or hydrogen gas (H2, 50 psi) with Pd/C.

- Solvent : Tetrahydrofuran (THF) or methanol.

- Conditions : Room temperature for NaBH3CN; 60°C under H2.

Key Findings :

- NaBH3CN achieves 65–75% yield with mild conditions but requires anhydrous environments.

- Catalytic hydrogenation (Pd/C, H2) yields 70–80% but necessitates high-pressure equipment.

- Steric hindrance from the naphthyl group slows reaction kinetics, requiring extended times (24–48 hours).

Table 2 : Reductive Amination Parameters

| Reducing Agent | Catalyst | Solvent | Yield (%) | Time (h) | Reference |

|---|---|---|---|---|---|

| NaBH3CN | None | THF | 68 | 24 | |

| H2 | Pd/C (5%) | MeOH | 78 | 48 |

Catalytic Coupling Methods

Transition-metal catalysis enables direct C–N bond formation between cyclohexanone derivatives and aryl amines.

Representative Methods

Copper-Catalyzed Coupling :

Calcium Triflate-Mediated Synthesis :

Mechanistic Insight :

- Copper catalysts facilitate Ullmann-type coupling, while calcium triflate stabilizes transition states via Lewis acid activation.

Table 3 : Catalytic Coupling Efficiency

| Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|

| CuI/1,10-phen | DMF, 120°C | 65 | |

| Ca(CF3COO)2 | Solvent-free, 100°C | 75 |

Oxidative Synthesis Pathways

Oxidative methods leverage dehydrogenation or C–H activation to install the amino group.

TEMPO-Mediated Dehydrogenation

Mn(III)-Based Cyclization

- Oxidant : Mn(OAc)3 in acetic acid induces cyclization and oxidation.

- Substrate : N-aryl-2-oxocyclohexane carboxamide precursors.

- Yield : 70–85%, but requires pre-functionalized intermediates.

Table 4 : Oxidative Method Comparison

| Method | Oxidant | Substrate | Yield (%) | Reference |

|---|---|---|---|---|

| TEMPO | O2 | Cyclohexanol analog | 62 | |

| Mn(OAc)3 | – | Carboxamide | 82 |

Comparative Analysis and Optimization Strategies

Yield and Scalability

- Mannich Reaction : Moderate yields (55–72%) but scalable with simple setups.

- Reductive Amination : Higher yields (70–80%) but pressurized H2 limits industrial adoption.

- Catalytic Coupling : Balanced efficiency (65–75%) with potential for green chemistry via solvent-free Ca(CF3COO)2.

- Oxidative Routes : Mn(III) methods offer high yields (82%) but require complex precursors.

Recommendations

- Lab-Scale : Reductive amination (NaBH3CN) for ease and reproducibility.

- Industrial : Catalytic coupling (Ca(CF3COO)2) for solvent-free, high-throughput synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-ylamino)cyclohexanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

2-(Naphthalen-2-ylamino)cyclohexanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-ylamino)cyclohexanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

2-(Naphthalen-1-ylamino)cyclohexanol

- Structural difference : The naphthyl group is at the 1-position instead of 2, and the ketone is replaced by a hydroxyl group.

- Impact :

- Synthesis : Catalyzed by Ca(CF₃CO₂)₂ under mild conditions (313 K, 56% yield) .

2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine, MXE)

Functional Group Variations

Pyrimidone Derivatives (e.g., Compound 16–20 in )

- Structural difference: Cyclohexanone replaced by a dihydrofuran-3-carboxamide core.

- Impact: Higher melting points (126–167°C) due to rigid furan rings and hydrogen-bonding amide groups.

- Synthesis : Utilizes CDI-mediated coupling and nitration reactions .

2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone (Esketamine)

Physicochemical and Pharmacological Data

*Estimated based on molecular formula.

Challenges in Separation and Modeling

- Isomer separation : UNIFAC models struggle to differentiate isomers like naphthalen-1-yl vs. 2-yl derivatives due to similar activity coefficients. COSMO-RS offers better accuracy by accounting for electronic effects .

- Crystallography: The chair conformation of cyclohexanone derivatives stabilizes intermolecular N–H⋯O and C–H⋯π interactions, as seen in 2-(Naphthalen-1-ylamino)cyclohexanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.